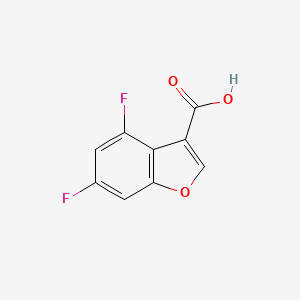

4,6-Difluoro-1-benzofuran-3-carboxylic acid

CAS No.: 1517807-37-2

Cat. No.: VC6933483

Molecular Formula: C9H4F2O3

Molecular Weight: 198.125

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1517807-37-2 |

|---|---|

| Molecular Formula | C9H4F2O3 |

| Molecular Weight | 198.125 |

| IUPAC Name | 4,6-difluoro-1-benzofuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H4F2O3/c10-4-1-6(11)8-5(9(12)13)3-14-7(8)2-4/h1-3H,(H,12,13) |

| Standard InChI Key | XWMSJXUGUIOQMY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1OC=C2C(=O)O)F)F |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core structure consists of a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan heterocycle. Fluorine atoms occupy the 4th and 6th positions on the benzene ring, while a carboxylic acid group (-COOH) is attached to the 3rd position of the furan moiety. The planar aromatic system is stabilized by π-conjugation, with fluorine’s electronegativity inducing electron-withdrawing effects that polarize the ring .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES | C1=C(C=C(C2=C1OC=C2C(=O)O)F)F | |

| InChI Key | XWMSJXUGUIOQMY-UHFFFAOYSA-N | |

| Predicted Collision Cross Section (Ų) | 138.5 ([M+H]+) |

The SMILES string encodes the fluorine substitutions at positions 4 and 6, verified through PubChemLite’s 2D structure diagram . The InChIKey provides a unique identifier for database searches, critical for distinguishing it from positional isomers like 5,7-difluoro-1-benzofuran-3-carboxylic acid (CAS 1504512-59-7).

Electronic Effects of Fluorination

Fluorine’s strong electron-withdrawing nature (-I effect) reduces electron density on the benzofuran ring, enhancing the acidity of the carboxylic acid group. Comparative studies of halogenated benzofurans suggest a pKa reduction of approximately 0.5–1.0 units per fluorine atom relative to non-fluorinated analogs. This electronic modulation influences reactivity in nucleophilic acyl substitution and metal-catalyzed coupling reactions, making the compound a versatile intermediate .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for 4,6-difluoro-1-benzofuran-3-carboxylic acid are scarce, general strategies for fluorinated benzofuran synthesis include:

-

Friedel-Crafts Acylation: Electrophilic substitution on a pre-fluorinated benzene ring using acyl chlorides, followed by cyclization to form the furan ring.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of fluorinated aryl boronic acids with furan-derived electrophiles .

-

Halogen Exchange (Halex Reaction): Replacement of chlorine or bromine atoms with fluorine using KF or CsF under high-temperature conditions .

Challenges include regioselective fluorination and avoiding over-halogenation. A 65-day lead time for commercial batches (e.g., Kemix Pty Ltd) reflects the complexity of multi-step synthesis and purification .

Purification and Characterization

Reverse-phase HPLC and recrystallization from ethanol/water mixtures are standard methods. LC-MS profiles ([M+H]+ at m/z 199.02013) and collision cross-section data (138.5 Ų for [M+H]+) aid in quality control .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data remains limited, but computational predictions (LogP = -1.44 for analogs) suggest moderate hydrophilicity, favoring polar aprotic solvents like DMSO or DMF . The carboxylic acid group enables salt formation with amines, enhancing aqueous solubility for biological assays .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| LogP | -1.44 | Chemspace prediction |

| pKa (COOH) | ~2.8–3.2 | Estimated via Hammett |

| Melting Point | Not reported | – |

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) .

-

NMR: NMR signals expected at δ -110 to -120 ppm for aromatic fluorines.

Applications and Biological Relevance

Pharmaceutical Intermediate

Fluorinated benzofurans are privileged structures in drug design. The carboxylic acid group serves as a handle for amide bond formation, enabling conjugation to pharmacophores. Analogs of 4,6-difluoro-1-benzofuran-3-carboxylic acid exhibit:

-

Antimicrobial Activity: Fluorine enhances lipophilicity, improving membrane penetration against Gram-positive pathogens .

-

Kinase Inhibition: Structural analogs show nanomolar affinity for EGFR and VEGFR-2 in computational docking studies .

Material Science Applications

The compound’s rigid, planar structure makes it a candidate for organic semiconductors and liquid crystals. Fluorine substitution improves thermal stability and electron mobility in thin-film transistors .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Wear nitrile gloves and lab coat |

| H319 | Use safety goggles or face shield |

| H335 | Operate in fume hood with respiratory protection |

Derivatives and Structural Analogs

Hydrochloride Salts

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 1461713-34-7) demonstrates the feasibility of synthesizing amine-functionalized derivatives for prodrug development .

Methylated Analogs

4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid (AK Scientific #8747DQ) highlights the role of alkyl substitution in modulating bioactivity and solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume